molecular formula C22H18O7 B14607466 Austocystin H CAS No. 58775-50-1

Austocystin H

Cat. No.: B14607466
CAS No.: 58775-50-1
M. Wt: 394.4 g/mol
InChI Key: LEZJSOUYTQTLGF-FGZHOGPDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of austocystin H involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Aspergillus ustus cultures. The fungus is grown in controlled environments, and the compound is extracted and purified from the culture medium. This method ensures a consistent supply of this compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Austocystin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to study its behavior under different conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

Austocystin H is part of a family of compounds known as austocystins, which include austocystins A, B, C, D, G, and I. These compounds share a similar core structure but differ in their functional groups and biological activities. Compared to other austocystins, this compound is unique due to its specific functional groups and its potent anticancer activity .

Comparison with Similar Compounds

  • Austocystin A
  • Austocystin B
  • Austocystin C
  • Austocystin D
  • Austocystin G
  • Austocystin I

Properties

CAS No.

58775-50-1

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

(4R,8R)-2,4,18-trihydroxy-15-(3-methylbut-2-enyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one

InChI

InChI=1S/C22H18O7/c1-10(2)3-4-11-5-6-12(23)15-18(24)16-13(28-20(11)15)9-14-17(19(16)25)22(26)7-8-27-21(22)29-14/h3,5-9,21,23,25-26H,4H2,1-2H3/t21-,22-/m1/s1

InChI Key

LEZJSOUYTQTLGF-FGZHOGPDSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)C

Origin of Product

United States

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